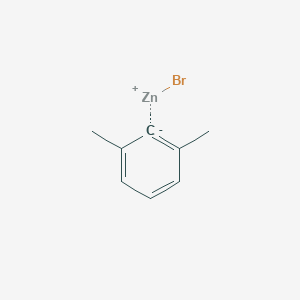
2,6-Dimethylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylphenylzinc bromide is a highly reactive organometallic compound that falls under the category of Grignard reagents. These reagents are widely used in organic chemistry to introduce carbon-carbon bonds into complex molecules. The compound is also referred to as (2,6-dimethylphenyl)zinc bromide or PhZnMe2.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylphenylzinc bromide typically involves the reaction of 2,6-dimethylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,6−dimethylphenyl bromide+Zn→2,6−dimethylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control are used to maintain the reaction conditions. The product is often purified through distillation or crystallization techniques .
化学反应分析
Types of Reactions: 2,6-Dimethylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organometallic compound.
Major Products: The major products formed from these reactions include substituted aromatic compounds and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2,6-Dimethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
作用机制
The mechanism by which 2,6-Dimethylphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can undergo nucleophilic addition to electrophiles. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the phenyl group to the electrophile. This process is crucial in forming new carbon-carbon bonds in organic synthesis .
相似化合物的比较
- Phenylzinc bromide
- 2,4-Dimethylphenylzinc bromide
- 2,6-Dimethylphenylmagnesium bromide
Comparison: Compared to similar compounds, 2,6-Dimethylphenylzinc bromide is unique due to its specific reactivity and stability. The presence of two methyl groups at the ortho positions enhances its steric hindrance, making it more selective in certain reactions. This selectivity is particularly advantageous in complex organic syntheses where precision is required .
属性
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITBOZWRFNMOAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
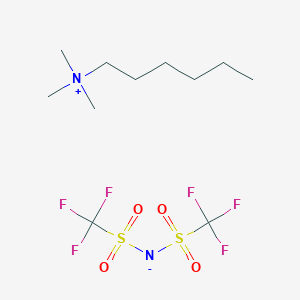
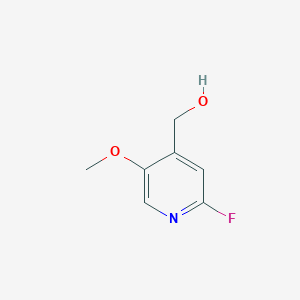
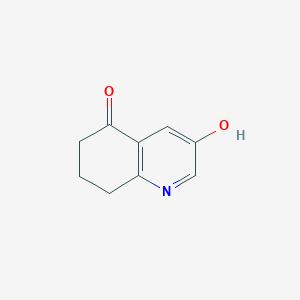
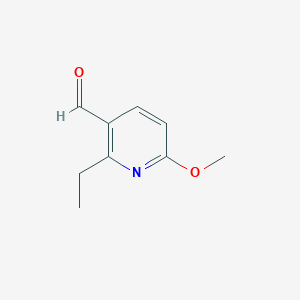
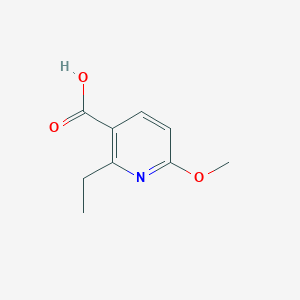

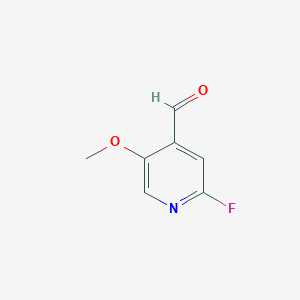
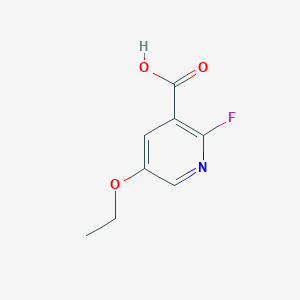

![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)
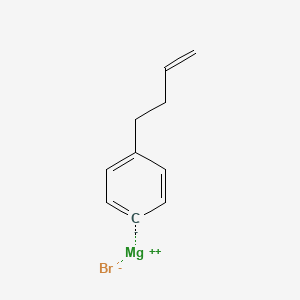
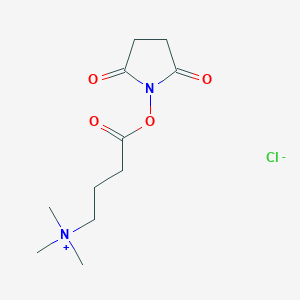

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
